2-Ethoxy-1,3-oxazole-4-carboxamide
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Overview
Description
2-Ethoxy-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Modular Synthesis of Oxazoles : A study reported an efficient modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, leading to the oxazole ring formation (Luo et al., 2012).
- Application in Synthesizing Macrolides : Oxazoles, like 2-Ethoxy-1,3-oxazole-4-carboxamide, can serve as activated carboxylates for synthesizing macrolides, which have applications in creating various natural products (Wasserman et al., 1981).
Chemical Properties and Reactions
- Formation of 1,3-Oxazole Derivatives : Research on the generation and utilization of zinc derivatives of functionalized 1,3-oxazole, like this compound, has shown potential in nucleophilic addition reactions for the synthesis of various compounds (Gangloff et al., 1992).
- Rhodium-Catalyzed Heterocycloaddition : Rhodium(II) acetate catalysis has been utilized for the synthesis of functionalized 1,3-oxazole derivatives, showcasing the importance of this compound in creating diverse heterocyclic systems (Connell et al., 1993).
Applications in Medicinal Chemistry
- Potential Anticancer Agents : The synthesis and biological evaluation of derivatives related to this compound have been explored as potential anticancer agents. These derivatives were evaluated against various human cancer cell lines, indicating the compound's relevance in cancer research (Aliabadi et al., 2010).
- Design of Antimicrobial Agents : Synthesis and bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides, which are chemically related to this compound, have shown promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to exhibit a variety of biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Oxazole derivatives have been shown to impact a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions would depend on the exact structure and functional groups present in the 2-Ethoxy-1,3-oxazole-4-carboxamide molecule.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-ethoxy-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBQBZULTXTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.